molecular formula C14H10Cl2O2 B13400031 2,2-Dichloro-1-(3-phenoxyphenyl)ethan-1-one CAS No. 86693-80-3

2,2-Dichloro-1-(3-phenoxyphenyl)ethan-1-one

Cat. No.: B13400031
CAS No.: 86693-80-3
M. Wt: 281.1 g/mol
InChI Key: BRWYXBQGVNYOBM-UHFFFAOYSA-N
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Description

2,2-Dichloro-1-(3-phenoxyphenyl)ethan-1-one is an organic compound with the molecular formula C14H10Cl2O2 It is a derivative of acetophenone, characterized by the presence of two chlorine atoms and a phenoxy group attached to the ethanone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dichloro-1-(3-phenoxyphenyl)ethan-1-one typically involves the reaction of 3-phenoxybenzaldehyde with chloroacetyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then chlorinated to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2,2-Dichloro-1-(3-phenoxyphenyl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in the formation of various substituted derivatives.

Scientific Research Applications

2,2-Dichloro-1-(3-phenoxyphenyl)ethan-1-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other organic compounds and as a reagent in various chemical reactions.

    Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,2-Dichloro-1-(3-phenoxyphenyl)ethan-1-one involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Dichloro-1-(4-phenoxyphenyl)ethanone
  • 2-Chloro-1-(3,4-dihydroxyphenyl)ethanone
  • 1-(3-Phenoxyphenyl)ethan-1-one

Uniqueness

2,2-Dichloro-1-(3-phenoxyphenyl)ethan-1-one is unique due to the specific arrangement of its chlorine atoms and phenoxy group. This structural configuration imparts distinct chemical and biological properties, making it valuable for various applications. Compared to similar compounds, it may exhibit different reactivity and potency in its interactions with molecular targets.

Properties

CAS No.

86693-80-3

Molecular Formula

C14H10Cl2O2

Molecular Weight

281.1 g/mol

IUPAC Name

2,2-dichloro-1-(3-phenoxyphenyl)ethanone

InChI

InChI=1S/C14H10Cl2O2/c15-14(16)13(17)10-5-4-8-12(9-10)18-11-6-2-1-3-7-11/h1-9,14H

InChI Key

BRWYXBQGVNYOBM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)C(=O)C(Cl)Cl

Origin of Product

United States

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